Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic sulfonamide derivative featuring a thiophene core substituted with a phenyl group at position 4 and a sulfamoyl moiety bearing 3,4-difluorophenyl at position 3. The ethyl ester at position 2 enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4S2/c1-2-26-19(23)17-18(14(11-27-17)12-6-4-3-5-7-12)28(24,25)22-13-8-9-15(20)16(21)10-13/h3-11,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUGRVGCKLTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Addition of the Difluorophenylsulfamoyl Group: This step involves the reaction of the thiophene derivative with a difluorophenylsulfonamide under appropriate conditions to form the desired sulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .
Scientific Research Applications
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the sulfamoyl group, thiophene core, or aromatic systems. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
*Note: Data for the target compound are inferred due to lack of direct experimental reports.
Key Structural and Functional Insights
Sulfamoyl Group Variations 3,4-Difluorophenyl vs. The dimethoxy analog exhibits higher logP (4.20) and logD (3.98), suggesting increased lipophilicity compared to the fluorinated target compound. 3-Fluoro-4-methylphenyl (): The methyl group introduces steric bulk, while fluorine maintains electronegativity. This combination may balance solubility and target affinity .
Thiophene Position 4 Modifications Phenyl vs. 4-Methylphenyl (): The methyl group in the 4-methylphenyl analog increases molecular weight (437.48 vs.
Core Structure Differences Thiophene vs.
Physicochemical Property Trends
- Lipophilicity (LogP/LogD):
Methoxy groups () increase logP compared to fluorine, aligning with their electron-donating nature and bulk. Fluorinated analogs likely exhibit moderate logP values, balancing solubility and permeability. - Polar Surface Area (PSA):
The dimethoxy analog () has a PSA of 77.649 Ų due to its oxygen-rich substituents, whereas fluorinated compounds may have lower PSA, favoring membrane penetration.
Implications for Research and Development
- Drug Design: Fluorinated sulfonamides are favored for their metabolic stability and bioavailability. The target compound’s difluorophenyl group may offer advantages over methoxy analogs in CNS or antimicrobial applications .
- Agrochemical Potential: The thiophene core’s rigidity and sulfur content could enhance pesticidal activity, as seen in similar heterocyclic agrochemicals .
Biological Activity
Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H15F2N O4S2
- CAS Number : 941888-37-5
The structure includes a thiophene ring substituted with an ethyl ester group, a phenyl group, and a difluorophenylsulfamoyl group. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Research suggests that it may inhibit key enzymes or receptors, leading to therapeutic effects. For instance, compounds with similar structures have shown significant binding affinities to proteins associated with apoptosis pathways, such as Mcl-1 and Bcl-2, indicating potential anticancer properties .
Anticancer Properties
Recent studies have highlighted the compound's potential as an apoptosis inducer. A core moiety related to this compound demonstrated sub-micromolar binding affinities to anti-apoptotic proteins, resulting in cytotoxic effects on various tumor cell lines. For example:
- Cytotoxicity : Compounds in this class exhibited IC50 values less than 10 μM against certain cancer cell lines, indicating strong anticancer activity .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives of thiophene compounds can exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell functions through inhibition of essential enzymes or structural components.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Thiophene core construction : Friedel-Crafts acylation or Suzuki coupling for aryl group introduction.
Sulfamoylation : Reacting with 3,4-difluorophenylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
Esterification : Ethyl ester formation via carboxyl group activation (e.g., DCC/DMAP catalysis).
- Key factors : Solvent polarity (e.g., THF vs. DMF), temperature control during sulfamoylation to avoid side reactions, and stoichiometric ratios for esterification .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiophene Formation | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 60–75% |
| Sulfamoylation | 3,4-Difluorophenylsulfamoyl chloride, DCM, 0°C | 45–60% |
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | 70–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : Confirm substitution patterns (e.g., ¹H NMR for phenyl protons, ¹⁹F NMR for fluorinated groups).
- IR : Validate sulfonamide (SO₂NH) stretches (~1350–1150 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
- Mass Spectrometry : HRMS for molecular ion validation (e.g., ESI+ mode).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with sulfamoyl groups).
- Software : SHELX suite for refinement (e.g., SHELXL for small-molecule structures), though alternatives like Olex2 or Phenix are superior for complex datasets .
- Example : A related benzothiophene derivative showed a 7.5° deviation in the sulfamoyl group’s dihedral angle compared to DFT calculations, highlighting steric effects from the 3,4-difluoro substituents .
Q. What strategies address discrepancies in biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodology :
Target engagement assays : Use SPR or ITC to measure direct binding affinities.
Cellular permeability : Assess logP (e.g., HPLC-derived) to differentiate poor membrane penetration from true inactivity.
Metabolic stability : LC-MS/MS to identify degradation products (e.g., ester hydrolysis).
- Case study : A sulfamoyl-thiophene analog showed IC₅₀ = 120 nM in purified enzyme assays but no cellular activity due to rapid carboxylate hydrolysis .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?
- Methodology :
- Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π stacking.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the difluorophenyl ring to enhance sulfamoyl hydrogen bonding .
- Data Table :
| Derivative | Modification | Target Affinity (Kd, nM) | Selectivity Ratio (vs. Off-target) |
|---|---|---|---|
| Parent Compound | None | 85 ± 12 | 1:1 |
| 4-Pyridyl Analog | Phenyl → pyridyl | 64 ± 8 | 1:3.2 |
| 3-CF₃ Derivative | -F → -CF₃ | 42 ± 6 | 1:8.5 |
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes to mitigate toxicity?
- Methodology :
- Docking studies : Use AutoDock Vina or Glide to model binding to CYP3A4/2D6 active sites.
- MD simulations : Assess stability of sulfamoyl-enzyme interactions over 100 ns trajectories.
- Metabolite prediction : SwissADME or MetaPrint2D to identify potential toxicophores (e.g., epoxidation of thiophene rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
